3'-Methoxypropiophenone
Overview
Description
3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It is a yellow to yellow-brown liquid .
Synthesis Analysis
3’-Methoxypropiophenone can be prepared by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of 3’-Methoxypropiophenone is C10H12O2 . The molecular weight is 164.2 .Chemical Reactions Analysis
The synthesis of 3’-Methoxypropiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile .Physical And Chemical Properties Analysis
The boiling point of 3’-Methoxypropiophenone is 259°C . The density is 1.0812 . The refractive index is estimated to be 1.5230 .Scientific Research Applications
Pharmaceutical Chemistry
3’-Methoxypropiophenone is used as an intermediate in the synthesis of pharmaceuticals . It serves as a precursor in the production of active pharmaceutical ingredients (APIs) .
Method of Application
The synthesis of 3’-Methoxypropiophenone can be achieved through several pathways, each varying in complexity, efficiency, and environmental impact . One of the primary methods involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride . An alternative, more sustainable approach employs the use of catalytic systems that facilitate the direct O-alkylation of phenols . Biocatalysis represents another frontier in the production of 3’-Methoxypropiophenone, leveraging enzymes to catalyze the synthesis under mild conditions .
Results or Outcomes
The different methods of synthesis offer varying results in terms of efficiency, selectivity, yield of the desired product, and environmental impact . Advances in catalysis have enabled the development of green chemistry approaches, utilizing renewable resources and minimizing hazardous waste .
Agrochemicals
3’-Methoxypropiophenone is utilized in the synthesis of agrochemicals, such as herbicides and insecticides .
Method of Application
The compound can be used as a starting material or intermediate in the synthesis of these agrochemicals . The specific synthetic pathway would depend on the target molecule. For instance, it might undergo a series of reactions including electrophilic aromatic substitution, reduction, or oxidation .
Results or Outcomes
The use of 3’-Methoxypropiophenone in the production of agrochemicals contributes to the development of more effective and environmentally friendly pest management strategies .
Material Science
3’-Methoxypropiophenone also finds application in the field of material science .
Method of Application
In material science, 3’-Methoxypropiophenone can be used in the synthesis of various organic materials . Its unique reactivity patterns, particularly in electrophilic aromatic substitution reactions, make it a valuable component in constructing complex molecules .
Results or Outcomes
The use of 3’-Methoxypropiophenone in material science can lead to the development of new materials with improved properties, such as enhanced durability, conductivity, or optical properties .
Pain Management
3’-Methoxypropiophenone is used in the synthesis of drugs aimed at treating a myriad of conditions, including pain management .
Method of Application
One such drug is Tapentadol, a centrally acting opioid analgesic . The synthesis of Tapentadol involves a series of reactions starting with 3’-Methoxypropiophenone . The process includes the use of ethyl 2-bromopropionate, trimethylsilyl chloride, and tetrahydrofuran .
Results or Outcomes
The result is a potent analgesic that is used for the treatment of moderate to severe pain .
Psychological Disorders
3’-Methoxypropiophenone can also be used in the synthesis of drugs for psychological disorders .
Method of Application
The specific synthetic pathway would depend on the target molecule. It might undergo a series of reactions including electrophilic aromatic substitution, reduction, or oxidation .
Results or Outcomes
The use of 3’-Methoxypropiophenone in this field can lead to the development of new drugs with improved efficacy and fewer side effects .
Environmental Sustainability
3’-Methoxypropiophenone is not only used in various applications but also plays a role in pioneering advanced synthetic pathways, thereby driving innovation in environmental sustainability .
Method of Application
Biocatalysis represents a frontier in the production of 3’-Methoxypropiophenone, leveraging enzymes to catalyze the synthesis under mild conditions . This method underscores the industry’s shift towards sustainability, offering a pathway that reduces energy consumption and toxic byproducts .
Results or Outcomes
The exploration of biocatalytic methods continues to gain momentum, promising a future where chemical synthesis aligns with ecological and economic sustainability .
Safety And Hazards
3’-Methoxypropiophenone is classified as a GHS07 substance, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-(3-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJHUUWTGXTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191389 | |
Record name | 3'-Methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxypropiophenone | |
CAS RN |
37951-49-8 | |
Record name | 3′-Methoxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Methoxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-methoxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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